Palladium(II)-oxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Palladium(II) oxide (PdO) is a chemical compound composed of palladium in the +2 oxidation state and oxygen. It is a yellowish-brown solid that is insoluble in water, but soluble in acids and alkalis. PdO has a variety of uses, from catalytic converters to catalyzing organic reactions. It is also used in the production of fuel cells and in some medical applications.

Wissenschaftliche Forschungsanwendungen

Katalyse

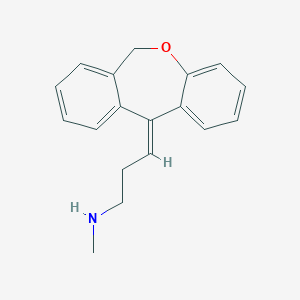

Palladium(II)-oxid ist ein nützlicher Katalysator für die katalytische Hydrierung in der organischen Synthese . Es verfügt über einzigartige Eigenschaften für die C-C-Bindungsbildung in Reaktionen wie der Suzuki- und Heck-Reaktion .

Brennstoffzellen

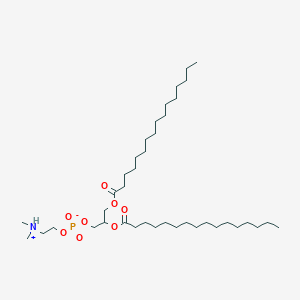

Palladium-Nanopartikel, die aus this compound gewonnen werden können, haben für Anwendungen in Brennstoffzellen große Aufmerksamkeit erregt . Sie verbessern die elektrochemischen Eigenschaften und erhöhen die Stabilität .

Wasserstoffspeicher

This compound wird auch in Wasserstoffspeichersystemen verwendet . Seine Struktur ist förderlich für den Ioneneintrag und die -extraktion, den grundlegenden Prozess in wiederaufladbaren Batterien .

Gassensoren

This compound-Nanostrukturen wurden für die Detektion von oxidierenden Gasen eingesetzt . Sie haben gute Werte für Empfindlichkeit, Signalstabilität, Betriebsgeschwindigkeit und Reproduzierbarkeit des Sensorsignals gezeigt .

Umweltbehebung

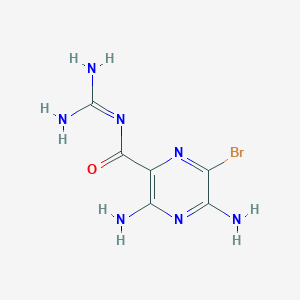

Palladium-Nanopartikel sind Katalysatoren in der Umweltbehandlung, um organische und Schwermetallverschmutzer wie Cr (VI) abzufangen, indem sie sie in Cr (III) umwandeln . This compound hat auch in Umweltanwendungen vielversprechend gezeigt

Wirkmechanismus

Target of Action

Palladium(II) oxide, also known as palladium monoxide, is an inorganic compound with the formula PdO . It is primarily used as a catalyst in various chemical reactions . The primary targets of Palladium(II) oxide are the reactants in these chemical reactions. For instance, it has been employed for oxidizing gas detection .

Mode of Action

Palladium(II) oxide interacts with its targets through chemical reactions. It is prepared by treating the metal with oxygen. Above about 900 °C, the oxide reverts to palladium metal and oxygen gas . In the context of gas sensing, Palladium(II) oxide nanostructures interact with oxidizing gases, leading to changes that can be detected .

Biochemical Pathways

For instance, in the presence of oxidizing gases, Palladium(II) oxide undergoes changes that can be detected, making it useful in gas sensing applications .

Result of Action

The result of Palladium(II) oxide’s action is largely dependent on the specific application. In gas sensing, for example, the interaction of Palladium(II) oxide with oxidizing gases leads to detectable changes . In other applications, such as catalysis, the compound facilitates chemical reactions, leading to the production of desired products .

Action Environment

The action of Palladium(II) oxide is influenced by various environmental factors. For instance, its reactivity can be affected by temperature . In addition, the compound’s effectiveness as a gas sensor can be influenced by the presence of specific gases in the environment .

Safety and Hazards

Zukünftige Richtungen

Research is ongoing to broaden the utility of Palladium(II) oxide. Its notable semiconducting properties have gained considerable attention in the electronics and semiconductor industry . It is also being explored for its capacity to serve as a photodegradable catalyst in the breakdown of organic pollutants .

Biochemische Analyse

Biochemical Properties

Palladium(II) oxide has shown significant potential in biomedical applications due to its interaction with various biomolecules. For instance, it has been found to exhibit photothermal, anticancer, and antibacterial effects . The compound interacts with enzymes and proteins, influencing biochemical reactions .

Cellular Effects

The effects of Palladium(II) oxide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s unique properties allow it to interact with various types of cells, affecting their processes and functions .

Molecular Mechanism

At the molecular level, Palladium(II) oxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action is complex and involves a variety of molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palladium(II) oxide change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Palladium(II) oxide vary with different dosages in animal models . Studies are ongoing to determine the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Palladium(II) oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Palladium(II) oxide within cells and tissues involve interactions with transporters or binding proteins . The compound’s effects on its localization or accumulation are currently being studied .

Subcellular Localization

The subcellular localization of Palladium(II) oxide and its effects on activity or function are areas of active research . Potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are being investigated .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) oxide can be achieved through the thermal decomposition of Palladium(II) hydroxide.", "Starting Materials": [ "Palladium(II) chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 0.5 mol of Palladium(II) chloride in 500 ml of water", "Add 1 mol of Sodium hydroxide to the solution and stir until it is completely dissolved", "Heat the solution to 80°C and stir for 2 hours", "Filter the solution to obtain Palladium(II) hydroxide", "Dry the Palladium(II) hydroxide at 150°C for 2 hours", "Heat the Palladium(II) hydroxide in a furnace at 300°C for 2 hours to obtain Palladium(II) oxide" ] } | |

CAS-Nummer |

1314-08-5 |

Molekularformel |

OPd |

Molekulargewicht |

122.42 g/mol |

IUPAC-Name |

oxygen(2-);palladium(2+) |

InChI |

InChI=1S/O.Pd/q-2;+2 |

InChI-Schlüssel |

JQPTYAILLJKUCY-UHFFFAOYSA-N |

SMILES |

O=[Pd] |

Kanonische SMILES |

[O-2].[Pd+2] |

Andere CAS-Nummern |

1314-08-5 |

Piktogramme |

Oxidizer; Irritant |

Verwandte CAS-Nummern |

11113-77-2 (cpd with unspecified MF) |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the molecular formula and weight of palladium(II) oxide?

A1: Palladium(II) oxide, represented by the chemical formula PdO, has a molecular weight of 122.42 g/mol.

Q2: How is palladium(II) oxide typically characterized structurally?

A2: Various techniques are employed to characterize palladium(II) oxide structurally. These include X-ray diffraction (XRD) to determine its crystal structure, X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry, and transmission electron microscopy (TEM) to visualize particle size and morphology. [, , , , ]

Q3: Can palladium(II) oxide be redispersed? What factors influence this process?

A3: Yes, palladium(II) oxide can undergo redispersion, primarily after complete oxidation. The temperature required for this process is influenced by the particle size of the oxide. This redispersion is thought to be facilitated by the spreading of a two-dimensional surface phase denoted as (PdO)sc. []

Q4: How does the pH of the environment affect palladium(II) oxide?

A4: The pH of the surrounding environment plays a crucial role in modulating the solubility of palladium(II) oxide. For instance, metallic palladium exhibits increased solubility in EDTA solutions with increasing pH levels. This highlights the importance of considering pH conditions when studying the environmental behavior of palladium(II) oxide. []

Q5: Does palladium(II) oxide exist in a non-stoichiometric form?

A5: Yes, research indicates the existence of a palladium suboxide (PdOx, where x is approximately 0.21-0.27). This suboxide coexists with palladium(II) oxide and exhibits a cubic structure. Notably, the ratio of these two phases can shift depending on the pressure, influencing the overall behavior of the system. []

Q6: What are the main applications of palladium(II) oxide?

A6: Palladium(II) oxide finds significant applications in various fields. It is widely employed as a catalyst in organic synthesis, particularly in Heck reactions, cross-coupling reactions, and oxidation reactions. Additionally, its semiconducting properties make it suitable for gas sensing applications, particularly for detecting oxidizing gases like ozone and nitrogen dioxide. [, , , ]

Q7: Can you explain the catalytic mechanism of palladium(II) oxide in Heck reactions?

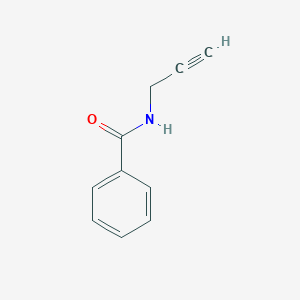

A7: In Heck reactions, palladium(II) oxide acts as a heterogeneous catalyst. The mechanism typically involves oxidative addition of an aryl halide to the palladium(II) center, followed by coordination and insertion of an alkene. Subsequent β-hydride elimination and reductive elimination regenerate the palladium(II) catalyst and yield the desired coupled product. []

Q8: How does the synthesis method influence the properties of palladium(II) oxide nanoparticles?

A8: The synthesis method significantly impacts the properties of palladium(II) oxide nanoparticles. For instance, using quercetin as a capping agent in a hydrothermal method yields nanoparticles suitable for catalyzing the synthesis of propargylamines via A3-coupling reactions. []

Q9: Are there any studies exploring the environmental impact of palladium(II) oxide?

A9: While limited information is available on the specific environmental impact of palladium(II) oxide, its use in catalytic converters raises concerns about its release into the environment. Studies are being conducted to understand the transformation and solubility of palladium(II) oxide in the presence of naturally occurring complexing agents, ultimately aiding in assessing its environmental fate and potential risks. []

Q10: Has computational chemistry been used to study palladium(II) oxide?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the properties of palladium(II) oxide. These calculations provide valuable insights into the electronic structure, bonding characteristics, and reactivity of the compound, ultimately aiding in the rational design of novel materials and catalysts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.